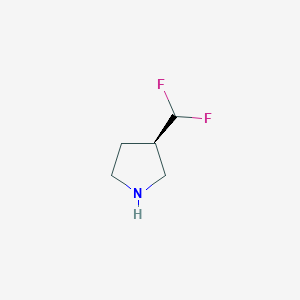

(R)-3-(Difluoromethyl)pyrrolidine

描述

Significance of Pyrrolidine (B122466) Scaffolds in Modern Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of contemporary organic synthesis and medicinal chemistry. nih.govfrontiersin.orgresearchgate.net Its prevalence stems from several key features that make it a "privileged scaffold" in drug discovery. nih.govacs.org The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a crucial factor in designing molecules that can effectively interact with complex biological targets like proteins. nih.govnih.gov This three-dimensionality is a significant advantage over flat, aromatic systems. nih.gov

The pyrrolidine scaffold is found in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as in the amino acids proline and hydroxyproline (B1673980). wikipedia.orgmdpi.com This natural prevalence has inspired chemists to incorporate the pyrrolidine motif into a multitude of synthetic drugs, such as procyclidine (B1679153) and bepridil, and the racetam family of nootropics. frontiersin.orgwikipedia.org The versatility of the pyrrolidine ring is further demonstrated by its use as a building block in the synthesis of complex molecules, as a ligand for transition metals, and as a chiral controller in asymmetric synthesis. nih.govmdpi.com

The synthesis of pyrrolidine derivatives is a well-established field, with numerous methods available, including 1,3-dipolar cycloadditions and the functionalization of pre-existing pyrrolidine rings, often derived from proline. nih.govmdpi.com The development of new synthetic routes, such as those assisted by microwave technology, continues to expand the accessibility and diversity of these valuable compounds. nih.gov

Role of Fluorine Substitution in Chiral Heterocycles

The introduction of fluorine atoms into organic molecules, particularly chiral heterocycles, has become a transformative strategy in medicinal chemistry and drug design. tandfonline.comchim.itnih.gov Fluorine's unique properties, stemming from its high electronegativity and small size, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.comresearchgate.netnih.gov

One of the most significant impacts of fluorination is the enhancement of metabolic stability. tandfonline.comnih.gov The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.govmdpi.com This can lead to drugs with longer half-lives and improved bioavailability. ucj.org.ua Furthermore, the strategic placement of fluorine can block sites on a molecule that are susceptible to metabolic oxidation. mdpi.comnih.gov

Fluorine substitution also modulates a molecule's electronic properties, affecting its pKa, dipole moment, and binding affinity to target proteins. tandfonline.comnih.gov By altering the electron distribution, fluorine can enhance interactions with biological receptors, leading to increased potency. tandfonline.comresearchgate.net For instance, the introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.netmdpi.com The stereoselective incorporation of fluorine into a chiral heterocycle can also influence its conformation, which is critical for its interaction with enantioselective proteins. nih.govnih.gov

The development of methods for the stereoselective synthesis of fluorinated N-heterocycles is an active area of research, as the precise three-dimensional arrangement of the fluorine atom can have a dramatic effect on the molecule's properties. nih.govrsc.org

Overview of (R)-3-(Difluoromethyl)pyrrolidine within Pyrrolidine Chemistry

This compound is a chiral molecule that combines the key features of a pyrrolidine scaffold with the strategic incorporation of a difluoromethyl group. The difluoromethyl group (CHF₂) is a bioisostere for a hydroxyl group or a thiol group, but with distinct electronic properties. researchgate.netkoreascience.kr The introduction of this group into the pyrrolidine ring is expected to impart unique characteristics to the molecule.

While specific, in-depth research findings on this compound are not extensively detailed in the provided search results, its structure suggests several potential applications and areas of interest for researchers. The presence of the chiral center at the 3-position of the pyrrolidine ring, combined with the difluoromethyl group, creates a molecule with a specific three-dimensional shape and electronic distribution. This could make it a valuable building block for the synthesis of novel pharmaceutical compounds.

The synthesis of related compounds, such as 3,3-difluoro-2-pyrrolidone derivatives, has been reported, indicating that methods for introducing difluoromethylene groups into the pyrrolidine ring are being explored. researchgate.netkoreascience.kr The synthesis of other fluorinated pyrrolidine derivatives for various applications, including as enzyme inhibitors, further highlights the interest in this class of compounds. nih.gov

Data Tables

Table 1: Properties of Pyrrolidine

| Property | Value | Reference |

| Molecular Formula | C₄H₉N | wikipedia.org |

| Molar Mass | 71.123 g·mol⁻¹ | wikipedia.org |

| Appearance | Clear colorless liquid | wikipedia.org |

| Density | 0.866 g/cm³ | wikipedia.org |

| Melting Point | -63 °C | wikipedia.org |

| Boiling Point | 87 °C | wikipedia.org |

| Solubility in Water | Miscible | wikipedia.org |

| Acidity (pKa of conjugate acid) | 11.27 (in water) | wikipedia.org |

Table 2: Properties of (R)-3-Hydroxypyrrolidine

| Property | Value | Reference |

| Molecular Formula | C₄H₉NO | sigmaaldrich.com |

| Molecular Weight | 87.12 | sigmaaldrich.com |

| Optical Activity | [α]20/D +6.5°, c = 3.5 in methanol | sigmaaldrich.com |

| Boiling Point | 215-216 °C | sigmaaldrich.com |

| Density | 1.078 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.488 | sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

(3R)-3-(difluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOUSFRKYIBWJB-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Chiral Induction in Fluorinated Pyrrolidine Synthesis

Enantioselective Control Mechanisms

Enantioselective synthesis of fluorinated pyrrolidines, including the (R)-3-(difluoromethyl) derivative, is predominantly achieved through asymmetric catalysis. youtube.com These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool. Chiral Brønsted acids, such as the (S)-TRIP-derived phosphoric acid, have been successfully used in intramolecular aza-Michael reactions to create chiral fluorinated pyrrolidines with excellent enantioselectivity (up to 95% ee). nih.govacs.org In these reactions, the catalyst activates the substrate through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack to form one enantiomer preferentially. Similarly, chiral secondary amines are employed in domino Michael/Mannich [3+2] cycloaddition sequences to construct highly functionalized trifluoromethyl-substituted pyrrolidines with high stereocontrol. rsc.org

Metal-based catalysts also offer effective enantioselective routes. For instance, the stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation of a pyrrolidine (B122466) precursor containing a gem-difluoro moiety has been used to synthesize enantiomerically enriched 3,3-difluoropyrrolidin-4-ol. nih.gov Another advanced method is the palladium-catalyzed asymmetric α-C–H alkenylation of N-arylimidoyl cyanide alkylamines, which provides access to a wide range of chiral amines, including precursors to substituted pyrrolidines, with high enantiomeric excess. acs.org The choice of catalyst and reaction conditions is critical for achieving high enantiomeric purity.

| Catalytic System | Reaction Type | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| (S)-TRIP-derived Phosphoric Acid | Intramolecular aza-Michael Reaction | Conjugated Amide with α,β-Unsaturated Ketone | 95% | nih.gov |

| Iridium-Diamine Complex | Asymmetric Transfer Hydrogenation | gem-Difluoro Pyrrolidinone | High (not specified) | nih.gov |

| Secondary Amine (e.g., Diphenylprolinol Silyl (B83357) Ether) | Domino Michael/Mannich [3+2] Cycloaddition | Trifluoromethylated Enone and Azomethine Ylide Precursor | Excellent (not specified) | rsc.org |

| Palladium Complex with Chiral Ligand | Asymmetric α-C–H Alkenylation | N-arylimidoyl Cyanide Alkylamine | up to 97% | acs.org |

| Imidodiphosphorimidate (IDPi) Brønsted Acid | Intramolecular Hydroamination | Alkene with Nosyl Protecting Group | High (not specified) | chemrxiv.org |

Diastereoselective Induction in Reaction Pathways

When additional stereocenters are present in the pyrrolidine ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. Diastereoselective induction can be achieved through substrate control, where the existing chirality in the starting material directs the formation of the new stereocenter, or through reagent control, where the chiral catalyst or reagent dictates the diastereochemical outcome.

A notable example is the three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters catalyzed by Ytterbium triflate (Yb(OTf)₃). This method produces highly substituted pyrrolidines with a strong preference for the cis relationship between the substituents at the C2 and C5 positions. organic-chemistry.org Another versatile strategy involves the reduction of pyrrolidine enones. A Luche reduction can produce an allylic alcohol, which can then be hydrogenated to yield cis-2,5-disubstituted pyrrolidines or treated with TFA-NaBH₃CN to give the trans isomers via a hydroxy-directed reduction. nih.gov

Cascade reactions, such as the ruthenium porphyrin-catalyzed decomposition of α-diazo esters that leads to an azomethine ylide, followed by a 1,3-dipolar cycloaddition, can also form functionalized pyrrolidines with excellent diastereoselectivity. nih.gov The stereochemical outcome is guided by the geometry of the transient ylide and the dienophile in the cycloaddition step. These methods highlight how the interplay of catalysts, reagents, and substrate structure can be manipulated to selectively access specific diastereomers of complex pyrrolidine derivatives. nih.gov

| Reaction Type | Catalyst/Reagent | Key Feature | Diastereomeric Outcome | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Yb(OTf)₃ | In situ generation of aldimines | High cis-selectivity (2,5-disubstitution) | organic-chemistry.org |

| Reduction of Pyrrolidine Enones | Pd/H₂ after Luche Reduction | Hydrogenation of allylic alcohol | cis-2,5-disubstituted | nih.gov |

| Reduction of Pyrrolidine Enones | TFA-NaBH₃CN after Luche Reduction | Hydroxy-directed reduction | trans-2,5-disubstituted | nih.gov |

| Cascade Cycloaddition | Ruthenium Porphyrin | Azomethine ylide formation and 1,3-dipolar cycloaddition | Excellent diastereoselectivity | nih.gov |

| Catalytic Asymmetric Epoxidation | Lanthanide-BINOL complexes | Followed by diastereoselective ketone reduction | Access to both syn- and anti-diols | nih.gov |

Stereochemical Assignment Methodologies in Novel Syntheses

The unambiguous determination of the stereochemistry of novel compounds like (R)-3-(difluoromethyl)pyrrolidine is a critical step that validates any synthetic route. A combination of analytical techniques is typically employed for this purpose.

X-ray Crystallography stands as the definitive method for determining the absolute configuration of a crystalline compound. By diffracting X-rays, the precise three-dimensional arrangement of atoms in the crystal lattice can be mapped. This technique was used to assign the (R) absolute configuration to a trifluoromethylated pyrrolidine synthesized via an intramolecular aza-Michael reaction, providing unequivocal proof of the stereochemical outcome. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating molecular structure and stereochemistry in solution. For fluorinated compounds, specialized NMR techniques are particularly informative. 1H-19F Heteronuclear Overhauser Spectroscopy (HOESY) can detect through-space interactions between fluorine and proton nuclei. nih.gov Observing a HOESY cross-peak between the CF₂H group and specific protons on the pyrrolidine ring can confirm their spatial proximity, thereby establishing the relative stereochemistry. nih.gov In complex cases where standard methods are insufficient, the measurement of residual dipolar couplings (RDCs) can provide long-range structural information to solve complex stereochemical problems. researchgate.netosti.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample. chromatographyonline.com This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. chromatographyonline.comnih.gov By comparing the peak areas in the chromatogram, the ratio of the (R) and (S) enantiomers in a synthetic sample can be accurately quantified. nih.govresearchgate.net

| Methodology | Information Provided | Primary Application | Reference |

|---|---|---|---|

| X-ray Crystallography | Absolute configuration; 3D structure | Unambiguous assignment for crystalline solids | nih.govacs.org |

| NMR Spectroscopy (HOESY) | Relative stereochemistry; through-space proximity | Conformational analysis of fluorinated compounds in solution | nih.gov |

| NMR Spectroscopy (RDC) | Relative stereochemistry; long-range orientation | Assignment for complex molecules where NOE is ambiguous | researchgate.netosti.gov |

| Chiral HPLC | Enantiomeric excess (ee); separation of enantiomers | Quantification of enantiomeric purity | chromatographyonline.comnih.gov |

Impact of Fluorine on Stereochemical Outcomes

The presence of the difluoromethyl group at the C3 position is not merely a structural feature but a powerful determinant of the pyrrolidine ring's chemical behavior and conformational preferences. nih.govbeilstein-journals.org The high electronegativity of fluorine atoms introduces potent stereoelectronic effects that can significantly influence the stereochemical course of a reaction. beilstein-journals.orgmdpi.com

Two key phenomena are the gauche effect and the anomeric effect. The fluorine gauche effect, an attractive interaction between vicinal fluorine atoms and other groups, can influence the torsional angles within the molecule. More significantly, a generalized anomeric effect, involving the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the C-F bond (σCF), can impart a strong conformational bias, particularly when fluorine is at the C2 position. beilstein-journals.orgbeilstein-journals.org While the difluoromethyl group is at C3 in the target compound, similar hyperconjugative interactions (e.g., σCH→σCF) can still play a role in stabilizing specific conformations of the five-membered ring. beilstein-journals.org

These stereoelectronic effects can stabilize certain transition states over others, thereby directing the stereochemical outcome of a reaction. For instance, the electron-withdrawing nature of the CF₂H group can alter the electron density and reactivity of adjacent positions, influencing both enantioselective and diastereoselective processes. Furthermore, the CF₂H group is recognized as a bioisostere of moieties like hydroxyl or thiol groups and can act as a hydrogen bond donor, which can also influence intermolecular interactions during a catalyzed reaction. nih.govrsc.org Understanding these fluorine-induced effects is essential for designing rational synthetic routes that achieve high stereoselectivity. beilstein-journals.orgbeilstein-journals.org

| Effect | Description | Consequence | Reference |

|---|---|---|---|

| Anomeric Effect (nN→σ*CF) | Electron delocalization from nitrogen lone pair to the C-F antibonding orbital. | Imparts strong conformational bias, especially for α-fluoro isomers. | beilstein-journals.orgbeilstein-journals.org |

| Gauche Effect | Tendency for electronegative substituents to adopt a gauche conformation. | Influences local geometry, though often secondary to other effects in pyrrolidines. | nih.gov |

| Inductive Effect | Strong electron-withdrawing nature of fluorine atoms. | Modulates pKa, reactivity, and electronic properties of the ring. | nih.govbeilstein-journals.org |

| Bioisosterism | CF₂H group can mimic other functional groups like -OH or -SH. | Can participate in hydrogen bonding, influencing intermolecular interactions. | nih.gov |

Mechanistic Investigations of Difluoromethylation and Pyrrolidine Ring Formation

Elucidation of Reaction Pathways and Intermediates

The synthesis of (R)-3-(difluoromethyl)pyrrolidine can be approached through various synthetic strategies, primarily involving either the pre-introduction of the difluoromethyl group onto a precursor that is subsequently cyclized, or the direct difluoromethylation of a pre-formed pyrrolidine (B122466) ring or its acyclic precursor. The elucidation of the reaction pathways for these transformations often involves a combination of experimental studies, including the isolation and characterization of intermediates, and computational modeling.

One common pathway involves the cyclization of an acyclic precursor already bearing the difluoromethyl group. For instance, an intramolecular C-H amination of a suitable N-substituted amine can lead to the formation of the pyrrolidine ring. The reaction pathway for such a transformation, particularly when catalyzed by a transition metal, often proceeds through a series of well-defined intermediates. In copper-catalyzed reactions, for example, the catalytic cycle may involve the formation of a copper-nitrenoid or a radical intermediate.

Another significant pathway is the direct C-H difluoromethylation of a suitable pyrrolidine precursor. This approach is highly desirable due to its step-economy. These reactions often proceed via radical mechanisms. For instance, the Minisci-type reaction, which utilizes a difluoromethyl radical source like Zn(SO2CF2H)2, is a prominent method for the difluoromethylation of heterocycles. The reaction pathway involves the generation of the difluoromethyl radical, its addition to the protonated heterocyclic substrate, and subsequent re-aromatization (in the case of aromatic precursors) or radical termination steps.

In the context of forming the pyrrolidine ring itself, methods like [3+2] dipolar cycloadditions of azomethine ylides are prevalent. The reaction pathway for an iridium-catalyzed generation of an azomethine ylide from a tertiary amide involves the hydrosilylation of the amide, followed by desilylation to generate the ylide, which then undergoes cycloaddition with a suitable dipolarophile.

Key Intermediates in Pyrrolidine Ring Formation and Difluoromethylation:

| Intermediate Type | Description | Relevant Reaction(s) |

| Copper-Nitrenoid | A reactive species formed in copper-catalyzed amination reactions, which can undergo C-H insertion to form the C-N bond of the pyrrolidine ring. | Intramolecular C-H amination |

| Difluoromethyl Radical (•CF2H) | A key intermediate in radical difluoromethylation reactions, generated from various precursors. | Minisci-type difluoromethylation |

| Azomethine Ylide | A 1,3-dipole that can undergo cycloaddition with an alkene to form the pyrrolidine ring. | [3+2] Dipolar cycloaddition |

| Iminium Ion | An intermediate in various pyrrolidine syntheses, often formed from the condensation of an amine and a carbonyl compound, which can then be trapped intramolecularly. | Reductive amination, Pictet-Spengler type reactions |

| Fluorinated Copper(II) Complex | A characterized intermediate in certain copper-catalyzed fluorination/amination reactions. | Copper-catalyzed intramolecular C-H amination |

Analysis of Transition States in Key Transformations

The stereochemical outcome and efficiency of the synthesis of this compound are dictated by the energy of the transition states in the key bond-forming steps. Computational studies, often employing density functional theory (DFT), have been instrumental in analyzing these transition states.

In the context of pyrrolidine ring formation via intramolecular C-H amination, the transition state for the C-H insertion step is crucial. For copper-catalyzed reactions, the geometry of the catalyst-substrate complex in the transition state determines the regioselectivity and stereoselectivity of the reaction. The steric and electronic properties of the ligands on the copper center play a significant role in stabilizing the transition state and controlling the stereochemical outcome.

For reactions involving direct difluoromethylation, the transition state of the radical addition step is of primary interest. The geometry of the radical, which is influenced by the fluorine atoms, affects the trajectory of its approach to the substrate. The stability of the resulting radical intermediate also plays a critical role in determining the reaction's feasibility.

In [3+2] cycloaddition reactions for pyrrolidine synthesis, the transition state involves the concerted or stepwise interaction of the azomethine ylide with the dipolarophile. The stereochemistry of the final product is determined by the facial selectivity of this addition, which is influenced by the substituents on both the ylide and the dipolarophile. Organocatalysts, such as chiral prolinol derivatives, can control the stereochemistry by forming a well-defined hydrogen-bonded transition state with the reactants.

Crystallographic analysis of enzyme inhibitors containing difluorinated statine (B554654) analogues has provided valuable insights into the transition state of peptide bond hydrolysis by aspartic proteinases. These studies reveal how the difluoromethylene group can mimic the tetrahedral intermediate of the reaction, with the fluorine atoms influencing the geometry and electronic properties of the mimic. This provides a model for understanding how the CF2H group might interact in the active site of a biological target.

Role of Catalysts (Organo- and Metal-based) in Mechanistic Control

Catalysts are pivotal in controlling the reactivity and selectivity of the reactions leading to this compound. Both organocatalysts and metal-based catalysts have been effectively employed.

Organocatalysts:

Chiral pyrrolidine-based organocatalysts, such as proline and its derivatives, are widely used in asymmetric synthesis. They typically operate by forming transient intermediates like enamines or iminium ions with the substrates. In the context of forming a substituted pyrrolidine ring, a chiral pyrrolidine catalyst can control the stereochemistry of a Michael addition reaction, a key step in some synthetic routes. The catalyst's stereocenter directs the approach of the nucleophile to the electrophile through a highly organized transition state, often involving hydrogen bonding. For instance, a novel spiro-pyrrolidine silyl (B83357) ether organocatalyst has been designed for the asymmetric Michael addition to construct all-carbon quaternary centers with high enantioselectivity.

Metal-based Catalysts:

Transition metal catalysts, including those based on copper, palladium, iridium, rhodium, and iron, have been extensively used for both pyrrolidine ring formation and difluoromethylation.

Copper: Copper catalysts are versatile for both C-H amination to form the pyrrolidine ring and for difluoromethylation reactions. In C-H amination, copper complexes can activate N-H or N-halogen bonds to generate reactive intermediates. In difluoromethylation, copper can mediate the transfer of a difluoromethyl group from a suitable reagent to a substrate.

Palladium: Palladium catalysts are well-known for their role in cross-coupling reactions and C-H functionalization. Palladium-catalyzed intramolecular amination of unactivated C-H bonds provides a powerful method for synthesizing pyrrolidines.

Iridium: Iridium complexes, such as Vaska's complex, have been shown to catalyze the reductive generation of azomethine ylides from amides for the synthesis of pyrrolidines via [3+2] cycloadditions.

Iron: Iron catalysts, being more abundant and less toxic, are attractive alternatives. Iron(II) sulfate (B86663) has been used to catalyze the decarboxylative difluoromethylation of α,β-unsaturated carboxylic acids.

The mechanistic control exerted by these catalysts stems from their ability to coordinate with the substrates, activate specific bonds, and provide a chiral environment to direct the stereochemical outcome. The choice of the metal, its oxidation state, and the ligands are all crucial parameters that are fine-tuned to achieve the desired transformation.

Comparison of Catalytic Approaches:

| Catalyst Type | Mechanism of Control | Advantages |

| Organocatalysts | Formation of transient chiral intermediates (enamines, iminium ions); control via hydrogen bonding and steric hindrance in the transition state. | Metal-free, often environmentally benign, readily available chiral pool. |

| Metal-based Catalysts | Coordination to substrates, activation of C-H or C-X bonds, generation of reactive metal-centered intermediates, reductive elimination. | High catalytic activity, broad substrate scope, diverse reaction pathways accessible. |

Influence of Fluorine on Reaction Mechanisms and Kinetics

The presence of fluorine atoms in the difluoromethyl group has a profound impact on the reaction mechanisms and kinetics of the synthesis of this compound.

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which significantly alters the electronic properties of the molecule. This has several consequences:

Polarization of the C-H bond: The C-H bond in the CF2H group is polarized, making the hydrogen atom more acidic than in a corresponding non-fluorinated alkyl group. This can influence base-mediated reactions.

Stability of Radicals: The difluoromethyl radical (•CF2H) is more stable than the non-fluorinated methyl radical. This increased stability facilitates radical-based difluoromethylation reactions.

Inductive Effect: The strong inductive effect of the CF2 group can influence the reactivity of adjacent functional groups. For example, it can affect the pKa of the pyrrolidine nitrogen.

Steric and Conformational Effects: The fluorine atoms also exert steric and conformational effects. The CF2H group is larger than a methyl group, which can influence the approach of reagents and the conformation of the pyrrolidine ring. The introduction of fluorine can affect the puckering of the pyrrolidine ring.

Kinetic Effects: The presence of fluorine can significantly alter the rates of reactions. The strong C-F bond means that reactions involving C-F bond cleavage are generally difficult. However, the electronic effects of fluorine can accelerate other reactions. For example, the increased stability of the difluoromethyl radical can lower the activation energy for its formation and subsequent reactions.

Kinetic studies of the reaction of fluorine atoms with fluorinated carboxylic acids have shown that the reaction rates can exhibit a negative temperature dependence, which can be explained

Advanced Methodologies for Difluoromethyl Group Incorporation into Pyrrolidine Scaffolds

Late-Stage Difluoromethylation of Pyrrolidine (B122466) Precursors

Late-stage functionalization (LSF) involves introducing key structural motifs into complex, fully-formed molecular skeletons. This approach is highly valuable as it circumvents the need for lengthy de novo synthesis for each new analogue. researchgate.net For pyrrolidine scaffolds, LSF enables the direct modification of advanced intermediates or even parent drug molecules, providing rapid access to a library of difluoromethylated compounds.

Recent advances have focused on the direct C–H difluoromethylation of heterocycles, a process that avoids pre-functionalization of the substrate. nih.gov Photoredox catalysis, for instance, has emerged as a powerful tool for this transformation, often utilizing visible light and a suitable photocatalyst to generate a difluoromethyl radical that can engage with the heterocyclic substrate. bohrium.comacs.org While many examples focus on heteroaromatics, the principles are applicable to saturated heterocycles like pyrrolidine, particularly at positions activated by adjacent heteroatoms or other functional groups.

A notable example of late-stage functionalization on a proline derivative involves the copper-catalyzed difluoromethylation of an alcohol to form a difluoromethoxy ether. In a scalable synthesis, 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, a readily available proline precursor, was converted to its corresponding 4-(difluoromethoxy) derivative. acs.orguam.es This transformation employed 2,2-difluoro-2-(fluorosulfonyl)acetic acid as a difluorocarbene precursor, demonstrating a practical LSF approach on a highly functionalized pyrrolidine ring system. acs.org

Another strategy involves the palladium-catalyzed cross-coupling of pre-functionalized pyrrolidines. rsc.org Pyrrolidine derivatives bearing boronic acids or halides can be coupled with a difluoromethyl source. This approach leverages well-established cross-coupling chemistry to install the CF₂H group at a specific, predetermined position on the pyrrolidine ring. rsc.org

Chemo- and Regioselective Difluoromethylation Strategies

When a molecule contains multiple potential reaction sites, achieving chemo- and regioselectivity—the ability to functionalize a specific atom or position—is paramount. For complex scaffolds like functionalized pyrrolidines, which may contain various heteroatoms and C-H bonds, selective difluoromethylation is a significant challenge.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. A clear illustration of this is seen in the difluoromethylation of nucleosides, which contain multiple nitrogen and oxygen atoms. Using bromodifluoromethyl(trimethyl)silane (TMSCF₂Br) to generate difluorocarbene in situ, studies have shown a distinct preference for O-difluoromethylation and S-difluoromethylation over N-difluoromethylation. nih.govnih.gov For example, uridine (B1682114) analogues undergo selective difluoromethylation at the O4-position, while cytidine (B196190) analogues react at the O2-position. nih.gov This inherent selectivity is critical when applying such methods to pyrrolidine precursors that may contain unprotected hydroxyl or thiol groups in addition to the ring nitrogen.

Regioselectivity , or site-selectivity, is equally crucial. Advanced strategies now allow for precise control over which position on a heterocyclic ring is functionalized. A remarkable example of switchable regioselectivity has been demonstrated in the difluoromethylation of pyridines. nih.gov By using oxazino pyridine (B92270) intermediates, a radical difluoromethylation occurs specifically at the meta-position. However, by treating the same intermediate with acid in situ, the reaction pathway switches to afford the para-difluoromethylated product with high selectivity. nih.gov Such strategies, based on the subtle tuning of electronic properties and reaction intermediates, provide a powerful blueprint for controlling regioselectivity in other heterocyclic systems, including pyrrolidine derivatives.

The inherent electronic properties of the difluoromethylating reagent can also govern regioselectivity. The reagent zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), which generates a nucleophilic CF₂H radical, predictably attacks electron-deficient positions on heteroarenes. nih.gov This predictable selectivity is a key advantage for designing syntheses of specific isomers.

| Substrate Type | Reagent/System | Selectivity Type | Outcome | Citation |

|---|---|---|---|---|

| Uridine Nucleosides | TMSCF₂Br / KOAc | Chemoselective | Preferential O-difluoromethylation at the C4-position over N-difluoromethylation. | nih.govnih.gov |

| Cytidine Nucleosides | TMSCF₂Br / KOAc | Chemoselective | Preferential O-difluoromethylation at the C2-position. | nih.gov |

| Pyridines | Oxazino intermediate + Radical Source | Regioselective | meta-C-H difluoromethylation. | nih.gov |

| Pyridines | Oxazino intermediate + Acid + Radical Source | Regioselective (Switchable) | para-C-H difluoromethylation. | nih.gov |

| Electron-Deficient Heteroarenes | Zn(SO₂CF₂H)₂ (DFMS) | Regioselective | Predictable attack at electron-poor sites due to nucleophilic character of the CF₂H radical. | nih.gov |

Novel Difluoromethylating Reagents and Systems

The expansion of difluoromethylation chemistry is largely driven by the invention of new reagents and catalytic systems that are more efficient, safer, and broader in scope. These innovations have made the incorporation of the CF₂H group more practical for complex molecule synthesis.

Difluorocarbene Precursors: These reagents generate difluorocarbene (:CF₂) as a reactive intermediate, which can then insert into X-H bonds (where X = O, S, N).

2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSA): Used in copper-catalyzed reactions for the difluoromethylation of alcohols, providing access to difluoromethyl ethers from hydroxylated precursors like hydroxyproline (B1673980) derivatives. acs.orguam.es

Bromodifluoromethyl(trimethyl)silane (TMSCF₂Br): A versatile difluorocarbene precursor activated by a fluoride (B91410) source or base (e.g., KOAc), it has been effectively used for the chemoselective O- and S-difluoromethylation of nucleosides. nih.gov

Radical Precursors: These reagents generate the difluoromethyl radical (•CF₂H), which typically participates in C-H functionalization reactions.

Sodium difluoromethanesulfinate (CF₂HSO₂Na, Hu's Reagent): This inexpensive and commercially available salt is widely used as a •CF₂H precursor in photoredox catalysis. nih.govresearchgate.net Combined with a photocatalyst like rose bengal and visible light, it enables the direct C-H difluoromethylation of various heterocycles using air as a green oxidant. nih.gov

Zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂, DFMS): Invented as a mild, bench-stable, and user-friendly reagent for the direct difluoromethylation of heteroarenes, enones, and thiols. nih.gov It provides a practical and scalable method under open-flask conditions.

Advanced Catalytic Systems:

Organic Photoredox Catalysis: This approach avoids the use of metals and often employs simple organic dyes or more sophisticated systems under mild visible light irradiation. bohrium.com Covalent Organic Frameworks (COFs) have been developed as highly efficient and recyclable heterogeneous photocatalysts for direct C-H difluoromethylation, significantly enhancing reaction efficiency. acs.org

Reagents for Stereocontrol: Achieving a specific stereochemistry, as required for (R)-3-(Difluoromethyl)pyrrolidine, necessitates stereoselective methods.

(S)-phenyl difluoromethyl sulfoximine (B86345): This chiral reagent enables highly stereoselective nucleophilic difluoromethylation of ketimines. nih.gov This reagent-controlled approach provides access to a variety of enantiomerically enriched α-difluoromethyl amines, which are valuable precursors for chiral pyrrolidines. nih.gov

| Reagent/System | Generated Species | Typical Use Case | Citation |

|---|---|---|---|

| 2,2-difluoro-2-(fluorosulfonyl)acetic acid (DFSA) + Cu catalyst | Difluorocarbene (:CF₂) | O-H insertion on alcohols (e.g., hydroxyproline). | acs.orguam.es |

| TMSCF₂Br + Base | Difluorocarbene (:CF₂) | Chemoselective O- and S-difluoromethylation. | nih.gov |

| CF₂HSO₂Na (Hu's Reagent) + Photocatalyst | Difluoromethyl Radical (•CF₂H) | Direct C-H difluoromethylation of heterocycles. | nih.govresearchgate.net |

| Zn(SO₂CF₂H)₂ (DFMS) + Initiator | Difluoromethyl Radical (•CF₂H) | Mild and direct difluoromethylation of heteroarenes and other substrates. | nih.gov |

| (S)-phenyl difluoromethyl sulfoximine + Base | Chiral Difluoromethyl Nucleophile | Stereoselective synthesis of α-difluoromethyl amines from imines. | nih.gov |

| Covalent Organic Frameworks (COFs) | Photocatalyst System | Heterogeneous photocatalysis for C-H difluoromethylation. | acs.org |

Application of R 3 Difluoromethyl Pyrrolidine As a Chiral Building Block and Organocatalyst in Academic Research

Utilization as a Chiral Intermediate in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceutically active compounds. nih.govnih.gov The introduction of fluorine-containing groups, such as the difluoromethyl group, can significantly alter the physicochemical and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. aalto.fi Consequently, chiral fluorinated building blocks like (R)-3-(Difluoromethyl)pyrrolidine are of great interest to medicinal chemists. aalto.fi

However, a thorough review of academic databases reveals a lack of specific examples where this compound has been explicitly used as a chiral intermediate in the total synthesis of complex, bioactive molecules. While the synthesis of various substituted pyrrolidines is well-documented, the direct application of this specific difluoromethylated analogue in multi-step synthetic sequences towards natural products or drug candidates is not prominently featured in the available literature. dntb.gov.uanih.gov The synthesis of related structures, such as 3,3-difluoro-2-pyrrolidone derivatives, has been reported, indicating interest in difluorinated pyrrolidine scaffolds. koreascience.krresearchgate.net

Role in the Design of Chiral Ligands for Asymmetric Catalysis

Chiral pyrrolidine derivatives are fundamental components in the design of "privileged ligands" for a wide array of transition-metal-catalyzed asymmetric reactions, including hydrogenations, cross-couplings, and allylic substitutions. nih.govnih.govrsc.org The stereogenic centers and conformational rigidity of the pyrrolidine ring are crucial for inducing high levels of enantioselectivity. nih.govrsc.org

Despite the potential of the difluoromethyl group to modulate the electronic and steric properties of a ligand, there is a dearth of published research detailing the design, synthesis, and application of chiral ligands derived specifically from this compound. The development of new chiral ligands is a very active area of research, with many variations of the pyrrolidine scaffold being explored. nih.govnih.gov For instance, pyrrolidinyl ferrocene-containing ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenation. koreascience.kr However, ligands incorporating the this compound core are not described in these studies. The potential for this specific building block in ligand design remains an underexplored area in asymmetric catalysis.

Computational Chemistry in Understanding R 3 Difluoromethyl Pyrrolidine Reactivity and Stereoselectivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying organic reactions. nih.gov DFT calculations allow researchers to map out entire potential energy surfaces for chemical reactions, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction feasibility, kinetics, and the stepwise sequence of bond-forming and bond-breaking events.

For reactions involving the synthesis of pyrrolidine (B122466) rings, DFT has been instrumental. For instance, in copper-catalyzed intramolecular C–H amination reactions to form pyrrolidines, DFT studies have explored the mechanistic pathway, including the role of different copper oxidation states and the potential involvement of fluorine radicals. nih.gov Calculations have been used to compare the energy barriers of different proposed mechanisms, helping to confirm the most likely reaction pathway. nih.gov

A common route to pyrrolidine synthesis is the [3+2] cycloaddition reaction. Theoretical studies using DFT have provided detailed mechanistic insights into these reactions. researchgate.netmdpi.com For example, in the reaction of an azomethine ylide with a dipolarophile to form a pyrrolidine core, DFT calculations at levels like B3LYP/6-31G(d,p) have been used to analyze the reaction pathways. researchgate.net These studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism. The analysis of the potential energy surface often reveals that such reactions are under kinetic control, meaning the product distribution is determined by the relative energy barriers of the competing pathways. researchgate.net

| Reaction Type | Computational Method/Functional | Key Mechanistic Insights Gained | Source |

|---|---|---|---|

| [3+2] Cycloaddition | B3LYP/6-31G(d,p) | Reaction is kinetically controlled; proceeds via a two-stage, one-step mechanism. | researchgate.net |

| [3+2] Cycloaddition | M06/6-311G(d,p) | Reaction occurs via an asynchronous one-step mechanism; chemoselectivity is determined. | researchgate.net |

| Copper-Catalyzed C-H Amination | Not Specified | Elucidation of the catalytic cycle and the role of fluorine radicals in reactivity. | nih.gov |

| Palladium-Catalyzed α-Alkenylation | M06-D3 | Construction of a full free energy profile; identification of the rate-determining step. | acs.org |

Computational Analysis of Stereoselectivity Origins

Understanding and predicting stereoselectivity is a central challenge in organic synthesis. Computational analysis provides a quantitative framework for dissecting the origins of stereochemical control in reactions that produce chiral centers, such as those involving (R)-3-(difluoromethyl)pyrrolidine. The primary method involves calculating the energies of the diastereomeric transition states that lead to different stereoisomers. According to transition state theory, the lowest energy transition state corresponds to the fastest reaction pathway, thus leading to the major product.

In the context of [3+2] cycloaddition reactions for synthesizing highly substituted pyrrolidines, DFT calculations have successfully explained experimentally observed high regio- and stereoselectivity. researchgate.netresearchgate.net By computing the activation energies for all possible approaches (e.g., endo vs. exo and meta vs. ortho), researchers can pinpoint the favored reaction pathway. For instance, a detailed study on a cycloaddition reaction found that the transition state leading to the meta, endo product was significantly lower in energy than other possibilities, which was in excellent agreement with the experimental outcome of complete stereoselectivity. researchgate.net

The influence of catalysts and substituents on the stereochemical outcome is another area where computational analysis excels. emich.edu In a Pd-catalyzed alkenylation, DFT calculations were performed to model the transition states leading to the (R) and (S) enantiomers. acs.org The analysis revealed that non-covalent interactions, specifically steric repulsion between the substrate's bulky group and the phosphine (B1218219) ligand of the catalyst, were responsible for destabilizing the transition state leading to the minor enantiomer. This steric clash raised the energy of the disfavored pathway, thereby explaining the high enantioselectivity observed. acs.org Similarly, in organocatalytic routes to pyrrolidines, calculations have shown how hydrogen bonding between the catalyst and the reactants can stabilize a specific transition state geometry, guiding the reaction toward a single stereoisomer. mdpi.com

| Reaction Pathway | Transition State | Relative Free Energy (kcal/mol) | Predicted Outcome | Source |

|---|---|---|---|---|

| meta, endo | TS1 | 0.0 | Major Product | researchgate.net |

| meta, exo | TS2 | +3.4 | Minor Product | researchgate.net |

| ortho, endo | TS3 | +6.3 | Not Observed | researchgate.net |

| ortho, exo | TS4 | +9.3 | Not Observed | researchgate.net |

Theoretical Prediction of Reaction Outcomes and Selectivity

Beyond explaining observed results, a major goal of computational chemistry is to predict the outcomes of unknown reactions. While DFT is excellent for detailed analysis of specific systems, recent advancements have focused on using machine learning (ML) and data-driven approaches to predict reaction outcomes on a much larger scale. nih.gov

This modern approach involves creating large, high-quality datasets from high-throughput experimentation and then using this data to train ML models. For example, a dataset of over 50,000 distinct three-component reactions was generated and used to train models to predict which major product, if any, would form from a given combination of reactants. nih.gov

Different machine learning algorithms, such as XGBoost and Directed Message Passing Neural Networks (D-MPNN), are trained on molecular representations (fingerprints) and reaction data. nih.gov These models can learn complex relationships between reactant structures and reaction success. The predictive power of these models is rigorously tested by having them predict the outcomes for reactants that were not included in the original training set. In one study, a model successfully predicted whether the expected product would form in 90% of cases for a set of entirely new reactants. nih.gov This demonstrates the potential of theoretical and data-driven methods to guide synthetic planning, saving significant time and resources in the lab.

| Prediction Task (Data Split) | Optimal Model | Prediction Accuracy | Source |

|---|---|---|---|

| Predicting outcome for known reactants (0D) | XGBoost/FP | 93% | nih.gov |

| Predicting outcome for one new reactant (1D) | XGBoost/FP | 86% | nih.gov |

| Predicting outcome for two new reactants (2D) | XGBoost/FP | 81% | nih.gov |

| Predicting outcome for three new reactants (3D) | XGBoost/FP | 78% | nih.gov |

Modeling Fluorine Effects on Pyrrolidine Conformation and Reactivity

The introduction of fluorine atoms, as in the difluoromethyl group of this compound, has profound effects on a molecule's properties. Computational modeling is essential for understanding these effects at an atomic level. emerginginvestigators.org The five-membered pyrrolidine ring is not flat but adopts a puckered "envelope" conformation. The position and orientation of substituents determine the preferred pucker. nih.govresearchgate.net

DFT calculations are used to determine the most stable conformation of fluorinated pyrrolidines. nih.gov The presence of the highly electronegative fluorine atoms introduces stereoelectronic effects, such as the gauche effect. This effect often favors a conformation where the C-F bond is gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group, like the nitrogen atom in the pyrrolidine ring. nih.gov Quantum-chemical analyses can quantify the energy difference between various conformers, such as those with the difluoromethyl group in a pseudo-axial versus a pseudo-equatorial position, thereby predicting the dominant shape of the molecule in solution.

Fluorine substitution also significantly alters the reactivity of the molecule. By withdrawing electron density through the sigma framework (inductive effect), the difluoromethyl group can influence the acidity of nearby protons and the nucleophilicity of the ring nitrogen. Computational studies on other fluorinated systems have shown that fluorine substitution can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which generally leads to higher chemical stability. emerginginvestigators.orgnih.gov Modeling these electronic perturbations is key to predicting how this compound will behave in chemical reactions.

| Molecule/Isomer | Conformation | Key Stabilizing/Destabilizing Effect | Predicted Stability | Source |

|---|---|---|---|---|

| 3-Fluoropyrrolidine | Axial C-F bond | Gauche effect between F and N | Often favored | nih.gov |

| 3-Fluoropyrrolidine | Equatorial C-F bond | Steric interactions | Often less favored | nih.gov |

| (3S,4R)-3,4-Difluoroproline | - | Stereoelectronic effects attenuate pucker bias | Mitigated conformational bias | nih.gov |

Future Directions and Emerging Trends in Difluoromethylated Pyrrolidine Research

Development of More Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceutically relevant molecules, including fluorinated heterocycles. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the preparation of (R)-3-(difluoromethyl)pyrrolidine.

Current trends suggest a move away from stoichiometric reagents and harsh reaction conditions towards catalytic and more atom-economical processes. While a practical and cost-effective synthesis of the related achiral 3,3-difluoropyrrolidine (B39680) has been reported, involving a Claisen rearrangement and a ruthenium-catalyzed oxidation, future efforts for the synthesis of the chiral this compound will likely explore enzymatic and biocatalytic approaches. nih.gov Biocatalysis, for instance, offers the potential for high stereoselectivity under mild, aqueous conditions, thereby reducing the reliance on hazardous solvents and reagents. rsc.org

Another avenue for sustainable synthesis lies in the use of continuous flow chemistry. Flow reactors can offer improved safety, efficiency, and scalability for reactions involving hazardous reagents or intermediates. researchgate.net The development of a continuous flow process for the synthesis of this compound or its key precursors could significantly reduce waste and energy consumption compared to traditional batch methods.

Innovations in Stereoselective Fluorination Methodologies

The precise control of stereochemistry is paramount in drug design, and the synthesis of the single enantiomer this compound presents a significant challenge. Future research will focus on innovative and highly stereoselective methods for the introduction of the difluoromethyl group onto the pyrrolidine (B122466) ring.

Recent advances in asymmetric catalysis offer promising strategies. Organocatalytic domino reactions, such as Michael/Mannich [3+2] cycloadditions, have been successfully employed for the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines and could be adapted for difluoromethylated analogues. rsc.org The use of chiral catalysts, such as those based on proline or its derivatives, can induce high levels of stereocontrol in the formation of the pyrrolidine ring.

Furthermore, transition metal-catalyzed reactions are a powerful tool for stereoselective C-F bond formation. While many current methods focus on trifluoromethylation, the development of new ligands and catalytic systems for enantioselective difluoromethylation is an active area of research. rsc.org For instance, methods for the enantioselective synthesis of the closely related 3,3-difluoropyrrolidin-4-ol have utilized both chiral pool starting materials and stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation. nih.gov These approaches could serve as a blueprint for developing a stereoselective synthesis of this compound.

Exploration of Novel Reactivity Patterns for Pyrrolidine Functionalization

Understanding and exploiting the reactivity of the difluoromethylated pyrrolidine core is crucial for its application as a versatile building block. Future research will delve into novel reactivity patterns, particularly focusing on late-stage functionalization (LSF) and C-H activation.

LSF is a powerful strategy in drug discovery that allows for the modification of complex molecules at a late stage in the synthetic sequence, enabling rapid access to a diverse range of analogues. nih.govnih.govresearchgate.net The development of methods for the selective C-H functionalization of the this compound ring would be highly valuable. This could involve directing group strategies or the use of catalysts that can selectively activate specific C-H bonds. nih.gov For example, B(C6F5)3-catalyzed dehydrogenation has been used to form pyrroles from pyrrolidines, indicating the potential for catalytic functionalization at the α-nitrogen positions. acs.org

The reactivity of the difluoromethyl group itself will also be a subject of investigation. While generally considered stable, the C-F bonds can be activated under specific conditions. Exploring the reactivity of the difluoromethyl group in this compound could open up new avenues for derivatization and the synthesis of novel fluorinated compounds. For instance, studies on the reactivity of β-lactams containing difluoromethyl groups have shown interesting rearrangement and reduction pathways. acs.orgcas.cn

Advancements in High-Throughput Synthesis and Screening for Chemical Building Blocks

To fully realize the potential of this compound as a chemical building block, high-throughput synthesis and screening methods are essential. These technologies enable the rapid generation and evaluation of large libraries of compounds, accelerating the drug discovery process.

Combinatorial chemistry, which allows for the synthesis of a large number of compounds in a single process, is a key strategy for building diverse chemical libraries. nih.govresearchgate.net Future efforts will likely involve the development of solid-phase or solution-phase combinatorial strategies to generate libraries of compounds based on the this compound scaffold. mdpi.commdpi.com The use of encoded library technology, where each compound is tagged with a unique identifier, can further streamline the screening process. nih.gov

Automated synthesis platforms will play a crucial role in the high-throughput synthesis of these libraries. These systems can perform reactions, purifications, and analyses with minimal human intervention, significantly increasing efficiency and reproducibility. researchgate.net The integration of high-throughput synthesis with high-throughput screening will allow for the rapid identification of compounds with desired biological activities, ultimately accelerating the development of new drugs based on the this compound scaffold.

常见问题

Basic: What are the common synthetic routes for (R)-3-(Difluoromethyl)pyrrolidine in academic research?

Answer:

this compound is typically synthesized via multi-step reactions involving chiral precursors and fluorinated reagents. For example, European patent applications (EP 4374877 A2) describe a pathway using (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and 2,3-difluorobenzaldehyde. Key steps include alkylation, cyclization, and functional group transformations, with final purification via column chromatography . Methodological optimization involves controlling reaction temperature (e.g., 0°C to room temperature) and solvent selection (e.g., DMF or THF) to minimize side reactions.

Basic: How does the difluoromethyl group influence the physicochemical properties of this compound?

Answer:

The difluoromethyl group reduces the basicity of adjacent amines through inductive effects, enhancing metabolic stability and bioavailability . Fluorine’s electronegativity also induces conformational rigidity via stereoelectronic effects, which can be validated using X-ray crystallography or NMR spectroscopy. Comparative studies show that fluorinated analogs exhibit improved membrane permeability compared to non-fluorinated counterparts, as demonstrated in solubility assays and logP measurements .

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Critical characterization techniques include:

- 1H/13C NMR : To confirm regiochemistry and stereochemistry (e.g., δ 4.5–5.0 ppm for fluorinated protons) .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]+ calculated for C₆H₁₁F₂N: 160.0943) .

- Infrared Spectroscopy (IR) : To identify C-F stretches (~1100–1200 cm⁻¹) and amine/pyrrolidine ring vibrations .

Advanced: How can researchers optimize enantiomeric purity during the synthesis of this compound?

Answer:

Enantioselectivity is achieved using chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) groups) or asymmetric catalysis (e.g., palladium-catalyzed couplings) . For example, (R)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride is reacted under controlled pH (e.g., K₂CO₃ in DMF) to retain stereochemical integrity . Purity is assessed via chiral HPLC (e.g., Chiralpak® IC column) or polarimetry.

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for fluorinated pyrrolidines?

Answer:

Discrepancies often arise from incomplete protein-ligand docking models. To address this:

Perform molecular dynamics (MD) simulations (≥100 ns) to assess binding mode stability .

Validate predictions with site-directed mutagenesis (e.g., mutating residues in fluorinated ligand-binding pockets).

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and reconcile computational enthalpic/entropic contributions .

Advanced: How to design experiments to assess the metabolic stability of this compound derivatives?

Answer:

In vitro assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine’s metabolic resistance reduces CYP450-mediated oxidation, as shown in comparative half-life studies .

Isotope labeling : Use ¹⁸O or deuterium to track metabolic pathways.

Structural analogs : Synthesize non-fluorinated or mono-fluorinated analogs to isolate the difluoromethyl group’s contribution to stability .

Advanced: What computational tools are suitable for predicting the conformational impact of the difluoromethyl group in this compound?

Answer:

- Density Functional Theory (DFT) : Calculate rotational barriers (e.g., B3LYP/6-31G* level) to assess steric and electronic effects .

- Cambridge Structural Database (CSD) : Compare bond lengths/angles of fluorinated vs. non-fluorinated pyrrolidines (e.g., C-F bond: ~1.39 Å) .

- Molecular docking (AutoDock Vina) : Simulate interactions with biological targets, adjusting for fluorine’s van der Waals radius (1.47 Å) .

Advanced: How to address low yields in the final cyclization step of this compound synthesis?

Answer:

Reagent optimization : Replace traditional bases (e.g., NaH) with milder alternatives (e.g., DBU) to reduce side reactions .

Solvent screening : Test polar aprotic solvents (e.g., DMSO) to enhance nucleophilicity.

Microwave-assisted synthesis : Apply controlled heating (e.g., 100°C, 30 min) to accelerate cyclization kinetics .

Advanced: What are the best practices for analyzing stereochemical discrepancies in fluorinated pyrrolidine derivatives?

Answer:

X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

NOESY NMR : Identify through-space interactions between fluorinated groups and adjacent protons.

Vibrational circular dichroism (VCD) : Assign enantiomeric excess (>95%) by comparing experimental and computed spectra .

Advanced: How to evaluate the role of the pyrrolidine ring in modulating the biological activity of this compound?

Answer:

Structure-activity relationship (SAR) studies : Synthesize analogs with modified ring sizes (e.g., piperidine vs. pyrrolidine) or substituents (e.g., methyl vs. ethyl groups) .

Free-energy perturbation (FEP) calculations : Quantify binding affinity changes upon ring modification.

Pharmacophore modeling : Map essential hydrogen-bond acceptors/donors contributed by the pyrrolidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。